2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide
Overview
Description
2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide is a synthetic organic compound known for its unique chemical structure and reactivity. It is characterized by the presence of dichloro and difluoromethoxy groups attached to a phenacyl bromide core. This compound is utilized in various scientific research fields due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorophenol and difluoromethoxybenzene.
Formation of Intermediate: The initial step involves the reaction of 2,5-dichlorophenol with a suitable brominating agent, such as bromine or N-bromosuccinimide (NBS), to form 2,5-dichlorophenol bromide.
Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with difluoromethoxybenzene in the presence of a base like potassium carbonate (K2CO3) to yield the final product, 2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product by precisely controlling reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Oxidation: Conducted in acidic or basic media, depending on the oxidizing agent used.
Reduction: Performed under anhydrous conditions to prevent side reactions.
Major Products
Nucleophilic Substitution: Yields substituted phenacyl derivatives.
Oxidation: Produces ketones or carboxylic acids.
Reduction: Results in alcohols or alkanes.
Scientific Research Applications
2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide is employed in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2’,5’-Dichloro-4’-(trifluoromethoxy)phenacyl bromide
- 2’,5’-Dichloro-4’-(methoxy)phenacyl bromide
- 2’,5’-Dichloro-4’-(ethoxy)phenacyl bromide
Uniqueness
2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
2-bromo-1-[2,5-dichloro-4-(difluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2F2O2/c10-3-7(15)4-1-6(12)8(2-5(4)11)16-9(13)14/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYOLXOWQYTORE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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